2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- An N,N-diethylacetamide backbone.
- A 1H-indol-1-yl group at the α-position of the acetamide.
- A 3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl) substituent on the indole ring.
The indole moiety is substituted at the 3-position with a carbonyl-linked carbamoyl group, which is further functionalized with a 2-chlorobenzyl group.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-3-26(4-2)21(28)15-27-14-18(17-10-6-8-12-20(17)27)22(29)23(30)25-13-16-9-5-7-11-19(16)24/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRPXUMSMGTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the indole derivative and 2-(diethylamino)-2-oxoacetic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells. The presence of the indole moiety is often associated with anticancer properties due to its ability to interact with various molecular targets involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory pathways, indicating that this compound might also possess anti-inflammatory properties.
Synthetic Routes
The synthesis of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves several steps:
- Formation of Indole Derivative : The initial step involves synthesizing the indole core through cyclization reactions involving appropriate precursors.
- Carbamoylation : The introduction of the carbamoyl group is achieved via reaction with isocyanates derived from the chlorophenyl methylamine.
- Acetamide Formation : Finally, the diethylacetamide group is introduced, often through acylation reactions.
Case Studies and Research Findings
Several studies have investigated the applications of compounds similar to this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry found that indole derivatives showed significant cytotoxicity against various human cancer cell lines, suggesting that modifications to the indole structure could enhance efficacy ().
- Antimicrobial Activity : Research indicated that compounds with chlorophenyl groups exhibited potent antibacterial activity against resistant strains of bacteria ( ).
- Inflammation Modulation : A review highlighted the role of indole derivatives in inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases ( ).
Mechanism of Action
The mechanism of action of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which can modulate various biological processes . Additionally, the compound’s amide bond and chlorophenyl group contribute to its ability to interact with enzymes and proteins, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Backbone Variability: The target compound utilizes an N,N-diethylacetamide backbone, which enhances lipophilicity compared to simpler acetamides (e.g., 2-chloro-N-aryl derivatives in ). This may improve membrane permeability but reduce aqueous solubility.
Indole Substitution: The 3-carbamoyl-carbonyl group in the target compound distinguishes it from sulfonyl-linked indoles (e.g., ) or hydroxyimino derivatives (e.g., ). The carbamoyl group may participate in hydrogen bonding, influencing crystallinity or target interactions .
Aromatic Substituents: The 2-chlorophenyl group is a common motif in agrochemicals and pharmaceuticals (e.g., alachlor analogs in ), often enhancing metabolic stability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling (e.g., carbamoylation of indole intermediates, as in ), whereas simpler chloroacetamides () are prepared via direct alkylation.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 357.8 g/mol
- CAS Number : Not widely documented in public databases, indicating it may be a novel or less-studied compound.
The presence of a 2-chlorophenyl group suggests potential interactions with various biological targets, particularly in pharmacology.
Pharmacological Properties
Research indicates that compounds similar to 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide may exhibit a range of biological activities:
- Antitumor Activity : Some indole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have been studied for their ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Indole derivatives are often investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, thus reducing inflammation.
- Antimicrobial Activity : There is evidence that certain indole-based compounds possess antimicrobial properties, making them potential candidates for treating bacterial infections.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes involved in tumor growth or inflammatory processes.
- Receptor Modulation : It may interact with various receptors (e.g., serotonin receptors), influencing signaling pathways related to pain and mood regulation.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A study evaluated the effects of an indole derivative on human breast cancer cells, reporting a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.
- Anti-inflammatory Study : Another research project focused on a series of indole derivatives, revealing that one particular derivative significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Summary of Biological Activities
Mechanism Insights
| Mechanism Type | Description | Implications |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | Could lead to reduced tumor growth |
| Receptor Modulation | Interaction with serotonin receptors | May affect mood and pain perception |
| DNA Interaction | Possible intercalation with DNA | Potential cytotoxic effects in tumors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
